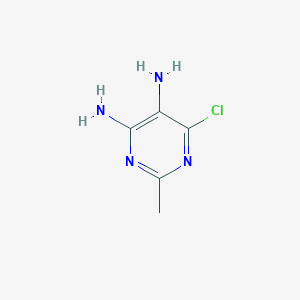

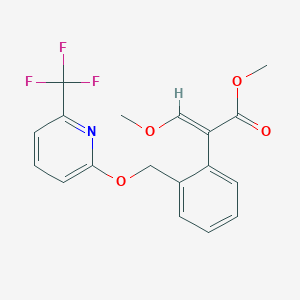

6-Chloro-2-methylpyrimidine-4,5-diamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to 6-Chloro-2-methylpyrimidine-4,5-diamine involves multiple steps, including cyclization and chlorination reactions. For instance, Lei-ming (2012) reported the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate for synthetic anticancer drugs, via cyclization of acetamidine hydrochloride and dimethyl malonate followed by chlorination with phosphorus oxychloride under optimized conditions (Guo Lei-ming, 2012).

Molecular Structure Analysis

The molecular structure of compounds closely related to 6-Chloro-2-methylpyrimidine-4,5-diamine has been elucidated through various spectroscopic and crystallographic techniques. For example, Guo et al. (2007) described the crystal structure of a similar compound, revealing the disordered arrangement of the chlorine atom and methyl group, providing insight into the molecular conformation and intermolecular interactions (Guo et al., 2007).

Aplicaciones Científicas De Investigación

-

Pharmaceuticals

- Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity .

- They exhibit a range of pharmacological effects including antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

- For example, imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well established treatments for leukemia .

- The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .

- The outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

-

Agrochemicals

-

Dyestuffs

-

Nitrification Inhibitor

-

Modulation of Myeloid Leukemia

-

Treatment of Breast Cancer and Idiopathic Pulmonary Fibrosis

-

Antimicrobial

-

Antifungal

-

Antiparasitic

-

Diuretic

-

Antitumor

-

Antifilarial

Safety And Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H315, and H319. The precautionary statements are P261 and P305+P351+P338 .

Relevant Papers Unfortunately, the search results did not provide specific papers related to 6-Chloro-2-methylpyrimidine-4,5-diamine .

Propiedades

IUPAC Name |

6-chloro-2-methylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-2-9-4(6)3(7)5(8)10-2/h7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPFPRGCGZLZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344053 | |

| Record name | 6-chloro-2-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-methylpyrimidine-4,5-diamine | |

CAS RN |

933-80-2 | |

| Record name | 6-chloro-2-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[a,e]pyrene](/img/structure/B33199.png)